Product packaging for Ethyl 3-[(2-chlorobenzyl)amino]propanoate(Cat. No.:CAS No. 67044-01-3)

Ethyl 3-[(2-chlorobenzyl)amino]propanoate

Cat. No.: B3149342
CAS No.: 67044-01-3
M. Wt: 241.71 g/mol
InChI Key: RNHZZWRYSBGXKW-UHFFFAOYSA-N
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Description

Contextualization within Organic and Medicinal Chemistry

Substituted propanoate esters are a broad and significant class of organic compounds that feature a three-carbon carboxylate ester skeleton with various functional groups attached. These compounds are prevalent in natural products and serve as versatile building blocks in synthetic organic chemistry. In medicinal chemistry, the propanoate scaffold is a key structural motif in numerous therapeutic agents. For instance, arylpropionic acid derivatives are a well-known class of non-steroidal anti-inflammatory drugs (NSAIDs). scielo.org.mx The introduction of different substituents onto the propanoate backbone allows for the fine-tuning of a molecule's physicochemical properties, such as lipophilicity, polarity, and steric bulk, which in turn can modulate its biological activity.

The incorporation of an amino group, particularly a secondary amine with an N-alkyl or N-aryl substituent, further expands the chemical diversity and potential applications of propanoate esters. The nitrogen atom can participate in hydrogen bonding and other intermolecular interactions, which are crucial for binding to biological targets like enzymes and receptors.

Significance of N-Alkyl Amino Acid Ester Scaffolds in Research

N-alkyl amino acid esters are a critically important class of molecules in contemporary chemical and pharmaceutical research. These scaffolds are fundamental components in the synthesis of a wide array of bioactive compounds, including peptides and peptidomimetics. The N-alkylation of amino acid esters can confer several advantageous properties, such as increased metabolic stability by hindering enzymatic degradation, enhanced cell permeability, and the ability to modulate the conformational properties of peptides. acs.org

The benzyl (B1604629) group, in particular, is a common N-substituent in medicinal chemistry. The preparation of N-benzyl amino acid esters is a well-established synthetic transformation. nih.gov The presence of substituents on the benzyl ring, such as the chloro group in Ethyl 3-[(2-chlorobenzyl)amino]propanoate, can further influence the electronic and steric properties of the molecule, potentially leading to altered biological activity. Research into N-substituted β-amino acid derivatives, a category that includes the title compound, has revealed a wide range of pharmacological activities, including antimicrobial and anticancer properties. mdpi.comnih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H16ClNO2 B3149342 Ethyl 3-[(2-chlorobenzyl)amino]propanoate CAS No. 67044-01-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 3-[(2-chlorophenyl)methylamino]propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16ClNO2/c1-2-16-12(15)7-8-14-9-10-5-3-4-6-11(10)13/h3-6,14H,2,7-9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNHZZWRYSBGXKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCNCC1=CC=CC=C1Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis and Characterization of Ethyl 3 2 Chlorobenzyl Amino Propanoate

While specific, peer-reviewed synthetic procedures for Ethyl 3-[(2-chlorobenzyl)amino]propanoate are not readily found, its synthesis can be inferred from established methods for preparing analogous N-substituted β-amino esters. A common and direct approach involves the conjugate addition (a Michael addition) of 2-chlorobenzylamine (B130927) to ethyl acrylate (B77674). This reaction is often catalyzed by a base or can proceed thermally.

Another plausible synthetic route is the reductive amination of ethyl 3-oxopropanoate (B1240783) with 2-chlorobenzylamine. This two-step, one-pot reaction would involve the initial formation of an enamine or imine intermediate, followed by reduction with a suitable reducing agent like sodium borohydride (B1222165) or sodium cyanoborohydride to yield the final secondary amine product.

Alternatively, the N-alkylation of ethyl 3-aminopropanoate with 2-chlorobenzyl chloride or bromide in the presence of a base to scavenge the resulting hydrohalic acid would also furnish the target compound.

The characterization of this compound would rely on standard analytical techniques. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) would be crucial for elucidating the precise connectivity of the atoms. Mass spectrometry would confirm the molecular weight, and infrared (IR) spectroscopy would identify key functional groups such as the ester carbonyl (C=O) and the N-H bond of the secondary amine.

Research Findings and Potential Applications

There is a notable lack of dedicated research articles or patents detailing the specific biological activities or applications of Ethyl 3-[(2-chlorobenzyl)amino]propanoate in the public domain. Commercial suppliers list it as a chemical for early-stage research, suggesting its use as a building block or a screening compound. sigmaaldrich.com

However, based on the activities of structurally related molecules, some potential areas of research interest can be hypothesized. For instance, derivatives of 3-aminopropanoic acid have been investigated for their potential as anticancer and antimicrobial agents. mdpi.comnih.gov The presence of the 2-chlorobenzyl moiety is a feature found in some biologically active compounds. For example, Rebamipide, a mucosal protective agent, contains a 4-chlorobenzoyl group. wikipedia.org The substitution pattern on the phenyl ring is known to be a critical determinant of biological activity in many classes of drugs.

Therefore, this compound could be a valuable intermediate for the synthesis of more complex molecules with potential therapeutic applications. Its utility may lie in the generation of libraries of related compounds for high-throughput screening in drug discovery programs.

Physicochemical and Spectroscopic Data

Direct Synthesis Approaches

Direct synthesis methods aim to construct the target molecule in a minimal number of steps, often by forming either the ester or the amine bond as the key transformation.

One of the most fundamental methods for synthesizing ethyl aminopropanoates is through the esterification of the corresponding amino acid. The Fischer esterification is a classic and widely used procedure where a carboxylic acid reacts with an alcohol in the presence of a strong acid catalyst. For the synthesis of an analogue like ethyl 3-aminopropanoate, the starting material would be β-alanine.

The reaction involves the protonation of the carboxylic acid's carbonyl group by the acid catalyst, which enhances its electrophilicity. The alcohol (ethanol, in this case) then acts as a nucleophile, attacking the carbonyl carbon. Subsequent proton transfer and elimination of a water molecule yield the final ester. For instance, ethyl 3-aminopropanoate hydrochloride has been synthesized by reacting β-alanine with ethanol, using trimethylchlorosilane to facilitate the reaction. guidechem.com

In some cases, esterification can occur simultaneously with other transformations. A reported synthesis of ethyl 3-(3-aminophenyl)propanoate (B2654546) involved the reduction of an intermediate nitro-carboxylic acid using stannous chloride in ethanol. nih.gov The stannous chloride acted not only as a reducing agent for the nitro group but also as a Lewis acid catalyst, activating the carboxylic acid for a nucleophilic attack by the ethanol solvent, thus achieving reduction and esterification in a single step. nih.gov

This approach involves the formation of the carbon-nitrogen bond via a nucleophilic substitution reaction. A key starting material for this route is an ethyl propanoate bearing a leaving group, such as a halogen, at the β-position. Ethyl 3-bromopropionate is a common reactant for this purpose. wikipedia.orgnih.gov It can be prepared through the esterification of 3-bromopropionic acid or by the anti-Markovnikov hydrobromination of ethyl acrylate (B77674). wikipedia.org

The synthesis of the target compound, this compound, can be envisioned by the direct reaction of ethyl 3-bromopropionate with 2-chlorobenzylamine (B130927). The amine's lone pair of electrons acts as a nucleophile, displacing the bromide ion on the propanoate ester. However, a significant challenge in the reaction of amines with alkyl halides is the potential for over-alkylation, where the resulting secondary amine reacts further to form a tertiary amine and even a quaternary ammonium (B1175870) salt. masterorganicchemistry.comlibretexts.org

To circumvent this, the Gabriel synthesis offers a controlled method for preparing primary amines, which can then be further functionalized. masterorganicchemistry.comwikipedia.org This method uses potassium phthalimide (B116566) as an ammonia (B1221849) surrogate. wikipedia.org The phthalimide anion undergoes N-alkylation with a primary alkyl halide, like ethyl 3-bromopropionate. The resulting N-alkylphthalimide is not nucleophilic, preventing over-alkylation. masterorganicchemistry.com The primary amine, ethyl 3-aminopropanoate, can then be liberated from the phthalimide intermediate by reacting it with hydrazine (B178648) (the Ing–Manske procedure). wikipedia.org This primary amine can then be selectively alkylated in a subsequent step, for example, via reductive amination, to yield the desired secondary amine.

Multistep Synthesis Strategies

More complex molecules or syntheses requiring greater control often employ multistep pathways. These strategies build the carbon skeleton and introduce functional groups sequentially.

Propanoate esters are valuable building blocks in condensation reactions that form new carbon-carbon bonds. The Claisen condensation, for example, involves the reaction of two ester molecules in the presence of a strong base to form a β-keto ester. youtube.com For this reaction to proceed, the ester must have an α-hydrogen. One ester molecule is converted into an enolate by the base, which then acts as a nucleophile, attacking the carbonyl carbon of a second ester molecule. youtube.com The resulting β-keto esters are versatile intermediates in organic synthesis.

When a diester is used, an intramolecular Claisen condensation, known as the Dieckmann Condensation, can occur to form a cyclic β-keto ester. youtube.com These cyclic compounds can serve as scaffolds for more complex molecular architectures. Another relevant reaction is the Knoevenagel condensation, which involves the reaction of an aldehyde or ketone with an active methylene (B1212753) compound. nih.gov A synthesis of ethyl 3-(3-aminophenyl)propanoate utilized a tandem Knoevenagel condensation/alkylidene reduction as a key step. nih.gov

These condensation and subsequent cyclization reactions provide powerful tools for constructing carbocyclic and heterocyclic systems that may be part of more complex analogues of the target compound.

Reductive amination is arguably one of the most effective and widely used methods for synthesizing secondary and tertiary amines. libretexts.orgcengage.com.au This one-pot reaction involves the treatment of an aldehyde or ketone with an amine in the presence of a reducing agent. cengage.com.au

To synthesize this compound, this pathway would involve the reaction of ethyl 3-oxopropanoate (B1240783) (also known as ethyl formylacetate) with 2-chlorobenzylamine. The reaction proceeds through the initial formation of an imine (or iminium ion) intermediate, which is then reduced in situ to the target secondary amine. libretexts.org

A variety of reducing agents can be employed, but mild, selective reagents are preferred to avoid the reduction of the starting carbonyl compound or the product ester. Sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) are common choices because they are less reactive than reagents like sodium borohydride (B1222165) (NaBH₄) and will preferentially reduce the protonated imine intermediate over a ketone or aldehyde. libretexts.orgorganic-chemistry.org This method avoids the issue of over-alkylation associated with direct alkylation of amines with alkyl halides. masterorganicchemistry.com

Catalytic Systems and Reaction Optimization in Aminopropanoate Synthesis

The efficiency, selectivity, and environmental impact of aminopropanoate synthesis are heavily dependent on the catalytic system employed. nih.gov

For esterification reactions , strong mineral acids like sulfuric acid are traditional catalysts. nih.gov However, research has explored more reusable and environmentally benign options. Graphene oxide has been shown to be an efficient, reusable acid catalyst for esterification. nih.gov

In reductive amination , the reaction can be catalyzed to enhance the rate and selectivity. Lewis acids such as titanium(IV) isopropoxide (Ti(i-PrO)₄) can be used to activate the carbonyl group and promote imine formation. organic-chemistry.org Transition metal complexes containing rhodium, iridium, or ruthenium are also highly effective catalysts, often allowing the use of hydrogen gas or formate (B1220265) salts as the hydrogen source. organic-chemistry.org For example, Cp*Ir complexes have been used for the direct reductive amination of ketones with ammonium formate serving as both the nitrogen and hydrogen source. organic-chemistry.org

Biocatalysis represents a significant advancement in amine synthesis. Enzymes like transaminases and amine dehydrogenases offer high stereoselectivity under mild reaction conditions. Transaminases can convert a ketone into a chiral amine, while amine dehydrogenases catalyze the reductive amination of a ketone using ammonia as the amine source. These enzymatic routes are particularly valuable for producing enantiomerically pure β-amino esters, which are important chiral intermediates for pharmaceuticals. nih.gov

The table below summarizes various synthetic approaches discussed.

Synthetic Goal Methodology Key Reactants Key Reagents/Catalysts Reference(s)
Ethyl 3-aminopropanoateFischer Esterificationβ-Alanine, EthanolTrimethylchlorosilane or H₂SO₄ guidechem.com
Ethyl 3-aminopropanoateGabriel SynthesisEthyl 3-bromopropionate, Potassium PhthalimideHydrazine masterorganicchemistry.comwikipedia.org
This compoundDirect AminationEthyl 3-bromopropionate, 2-ChlorobenzylamineBase wikipedia.orglibretexts.org
This compoundReductive AminationEthyl 3-oxopropanoate, 2-ChlorobenzylamineNaBH₃CN or NaBH(OAc)₃ libretexts.orgorganic-chemistry.org
Ethyl 3-arylpropanoate AnalogueKnoevenagel/Reduction/Esterification3-Nitrobenzaldehyde, Meldrum's Acid, EthanolStannous Chloride nih.gov

The optimization of these reactions often involves screening different catalysts, solvents, and reducing agents to maximize yield and purity while minimizing reaction times and waste. One-pot procedures, such as reductive amination, are favored in process chemistry for their efficiency. organic-chemistry.org

Acid Catalysis (e.g., Trifluoromethanesulfonic Acid, Lewis Acids)

Acid catalysis plays a pivotal role in promoting the synthesis of β-amino and β-enamino esters. Both Brønsted and Lewis acids are employed to activate the substrates, facilitating nucleophilic attack and leading to higher yields and simpler procedures.

Trifluoromethanesulfonic Acid (TfOH): This strong Brønsted acid has proven effective in catalyzing the formation of N-substituted β-amino propanoates. A notable example is the synthesis of ethyl 3-(pyridin-2-ylamino)propanoate, an analogue of the target compound. In this process, 2-aminopyridine (B139424) is reacted with ethyl acrylate in anhydrous ethanol. google.com The use of TfOH as a catalyst significantly enhances the reaction rate, allowing for the formation of the desired product in high yield. google.com The reaction involves the protonation of the acrylate, making it more susceptible to nucleophilic addition by the amine. google.comacs.org This one-step method is advantageous due to its simplicity and the ready availability of the starting materials. google.com

Lewis Acids: Lewis acids such as Ytterbium triflate (Yb(OTf)₃) and stannous chloride (SnCl₂) are also utilized in the synthesis of related structures. For instance, Yb(OTf)₃ effectively catalyzes a three-component coupling reaction of an arylamine, an aliphatic aldehyde, and ethyl glyoxylate (B1226380) to produce ethyl quinaldates, demonstrating the power of Lewis acids in constructing complex heterocyclic systems in a single step. elsevierpure.com In a different application, stannous chloride has been shown to act as a Lewis acid catalyst, activating a carboxylic acid towards nucleophilic attack by ethanol, thereby enabling simultaneous reduction of a nitro group and esterification in the synthesis of ethyl 3-(3-aminophenyl)propanoate. nih.gov These examples highlight the versatility of Lewis acids in promoting bond formation for structures analogous to this compound.

Catalyst TypeExample CatalystApplicationReference
Brønsted AcidTrifluoromethanesulfonic Acid (TfOH)Synthesis of ethyl 3-(pyridin-2-ylamino) propanoate google.com
Brønsted Acidp-Toluenesulfonic Acid (PTSA)Synthesis of β-enamino esters from amines nih.gov
Lewis AcidYtterbium triflate (Yb(OTf)₃)One-pot synthesis of ethyl quinaldates elsevierpure.com
Lewis AcidStannous chloride (SnCl₂)Simultaneous reduction and esterification nih.gov

One-Pot Reaction Sequences

One-pot syntheses, where multiple reaction steps are carried out in the same vessel without isolating intermediates, offer significant advantages in terms of efficiency, resource conservation, and reduced waste. Several one-pot procedures have been developed for β-amino esters and their derivatives.

A prominent strategy involves the direct synthesis from acrylates and amines, which can then be further modified. For example, N-alkyl-β-amino esters can be synthesized in a one-pot reaction where the initial Michael addition of an amine to an acrylate is followed by a transesterification reaction with methanol under reflux, providing a straightforward route to different ester analogues. cambridge.org Another powerful one-pot method is the three-component reaction between an aromatic aldehyde, an enolizable ketone or β-keto ester, and a nitrile in the presence of acetyl chloride to yield β-acetamido esters. organic-chemistry.org Such multicomponent reactions are highly atom-efficient and provide rapid access to complex molecules from simple precursors. organic-chemistry.org The Friedel-Crafts acylation promoted by triflic acid also represents an efficient one-pot procedure for generating N-protected amidoketones, which are precursors to various amino acid derivatives. acs.org

Synthesis of Chemically Diverse Analogues and Derivatives

The structural framework of this compound allows for extensive chemical modification to explore structure-activity relationships and develop new compounds with tailored properties. These modifications can be targeted at the benzyl (B1604629) group, the core amine and ester functionalities, or through the incorporation of entirely new ring systems.

Structural Modifications of the Benzyl Moiety

The aromatic ring of the benzyl group is a prime target for structural variation. By using different substituted anilines or benzylamines as starting materials in the Michael addition reaction, a wide array of analogues can be synthesized. Research has demonstrated the synthesis of derivatives with various substituents on the phenyl ring, such as:

Ethyl 3-(phenylamino)propanoate: The unsubstituted parent compound.

Ethyl 3-(3-chloroanilino)propanoate: An isomer with the chlorine atom at a different position. chemsynthesis.com

Ethyl 3-(4-methoxyphenylamino)propanoate: Introduction of an electron-donating methoxy (B1213986) group.

Ethyl 3-(4-amino-2-fluorophenyl)propanoate: Incorporation of both amino and fluoro substituents.

Ethyl 3-(3-aminophenyl)propanoate: Introduction of an amino group. nih.gov

These modifications can significantly alter the electronic properties, lipophilicity, and steric profile of the molecule, which can in turn influence its biological activity or material properties. The synthesis of these analogues typically follows similar pathways to the parent compound, primarily involving the conjugate addition of the appropriately substituted amine to ethyl acrylate.

Analogue NameModification on Phenyl RingReference
Ethyl 3-(phenylamino)propanoateUnsubstituted
Ethyl 3-(3-chloroanilino)propanoate3-Chloro chemsynthesis.com
Ethyl 3-(4-methoxyphenylamino)propanoate4-Methoxy
Ethyl 3-(4-amino-2-fluorophenyl)propanoate4-Amino, 2-Fluoro
Ethyl 3-(3-aminophenyl)propanoate3-Amino nih.gov

Alterations to the Ester or Amine Functionalities

The reactivity of the ester and amine groups provides further opportunities for creating chemical diversity. The ethyl ester can be readily converted to other esters (e.g., methyl, benzyl, tert-butyl) via transesterification, or to amides and thioesters. acs.orgnih.gov The synthesis of β-enamino thioesters and amides has been achieved under mild, buffered conditions, demonstrating that the ester functionality is not a prerequisite for the core structure. acs.org Such changes can impact the compound's hydrolytic stability and hydrogen bonding capabilities.

The secondary amine functionality can also be modified. For example, N-acetylation can convert the secondary amine into an amide, as seen in the synthesis of N-acetylated alanine (B10760859) derivatives. researchgate.net This modification removes the basicity of the nitrogen atom and introduces a new hydrogen bond donor/acceptor site. Chemoenzymatic methods using proteases like papain have also been explored, where the nature of the ester group on amino acid monomers can drastically affect polymerization efficiency, highlighting the interplay between the ester and amine functionalities in biochemical transformations. nih.govacs.org

Introduction of Heterocyclic Systems

β-Amino and β-enamino esters are highly valuable building blocks for the synthesis of a wide range of nitrogen-containing heterocyclic compounds. nih.govacs.org Their inherent functionality allows them to participate in cyclization reactions to form rings such as pyridines, pyrazoles, indoles, and quinolines. acs.org

A direct approach to incorporating heterocycles is to use a heterocyclic amine as the starting nucleophile. For instance, the reaction of 2-aminopyridine with ethyl acrylate yields ethyl 3-(pyridin-2-ylamino)propanoate, an analogue where the benzyl group is replaced by a pyridyl moiety. google.com More complex heterocyclic systems can also be constructed. For example, β-enamino esters can react with hydrazines to afford pyrazolone (B3327878) derivatives or with acetylacetone (B45752) to yield pyridinones. nih.gov Furthermore, advanced metathesis reactions, such as ring-rearrangement metathesis (RRM) of (oxa)norbornene β-amino esters, have been employed to create novel fused heterocyclic amino esters and lactams with multiple stereocenters. nih.gov These strategies open the door to a vast chemical space of potentially bioactive molecules.

Spectroscopic Investigations for Compound Identity and Purity

Spectroscopic methods are indispensable for elucidating the molecular structure of a compound. Techniques such as vibrational and nuclear magnetic resonance spectroscopy, along with mass spectrometry, provide complementary information about the functional groups, connectivity, and molecular weight of this compound.

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Fourier-transform Raman (FT-Raman) spectroscopy, is used to identify the functional groups present in a molecule by probing their characteristic vibrational modes. For this compound, the key functional groups are the secondary amine (N-H), the ester (C=O, C-O), the aromatic ring (C=C, C-H), and the alkyl chain (C-H).

The FT-IR spectrum of the related compound, ethyl 3-(benzylamino)propanoate, shows characteristic absorption bands that can be extrapolated to its 2-chloro derivative. The presence of the N-H group is typically indicated by a stretching vibration in the region of 3300-3500 cm⁻¹. The carbonyl (C=O) stretching of the ester group is expected to produce a strong absorption band around 1730 cm⁻¹. The C-O stretching vibrations of the ester would appear in the 1300-1000 cm⁻¹ region. Aromatic C=C stretching vibrations are found in the 1600-1450 cm⁻¹ range, while aromatic and aliphatic C-H stretching vibrations are observed around 3100-3000 cm⁻¹ and 3000-2850 cm⁻¹, respectively. The introduction of a chlorine atom on the benzyl ring in the ortho position is expected to influence the positions and intensities of the aromatic C-H and C=C bands due to its electron-withdrawing nature and mass. A C-Cl stretching vibration would also be expected, typically in the 800-600 cm⁻¹ region.

FT-Raman spectroscopy would provide complementary information. The C=O stretch is generally a weak band in Raman, while the aromatic ring stretching vibrations are typically strong.

Table 1: Predicted FT-IR and FT-Raman Characteristic Band Assignments for this compound

Functional Group Predicted Vibrational Mode Expected Wavenumber (cm⁻¹)
N-H Stretching 3300 - 3500
C-H (aromatic) Stretching 3100 - 3000
C-H (aliphatic) Stretching 3000 - 2850
C=O (ester) Stretching ~1730
C=C (aromatic) Stretching 1600 - 1450
C-N Stretching 1250 - 1020
C-O (ester) Stretching 1300 - 1000

Note: The data in this table is predicted based on characteristic functional group frequencies and data for analogous compounds. Specific experimental values may vary.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the precise arrangement of atoms in a molecule. ¹H NMR provides information about the chemical environment of hydrogen atoms, while ¹³C NMR provides similar information for carbon atoms.

For this compound, the ¹H NMR spectrum would show distinct signals for each type of proton. The ethyl group of the ester would exhibit a triplet for the methyl protons (CH₃) and a quartet for the methylene protons (OCH₂). The two methylene groups of the propanoate backbone would appear as two distinct multiplets. The benzylic protons (Ar-CH₂) would likely appear as a singlet, and the aromatic protons on the 2-chlorobenzyl group would show a complex multiplet pattern in the aromatic region of the spectrum due to their different chemical environments and spin-spin coupling. The N-H proton would appear as a broad singlet. The presence of the electronegative chlorine atom at the ortho position on the benzyl ring would be expected to deshield the adjacent aromatic protons, causing them to shift downfield compared to the unsubstituted benzyl analog.

The ¹³C NMR spectrum would show a signal for each unique carbon atom. The carbonyl carbon of the ester would be found at the downfield end of the spectrum (around 170 ppm). The carbons of the ethyl group and the propanoate backbone would appear in the aliphatic region. The benzylic carbon and the aromatic carbons would be observed in their characteristic regions, with the carbon atom bonded to the chlorine atom showing a distinct chemical shift.

Table 2: Predicted ¹H NMR and ¹³C NMR Chemical Shifts for this compound

Group Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
Ester -CH₂CH₃ Triplet, ~1.2 ~14
Ester -OCH₂ CH₃ Quartet, ~4.1 ~60
-NH-CH₂-CH₂ -CO- Multiplet Aliphatic Region
-NH-CH₂ -CH₂-CO- Multiplet Aliphatic Region
Ar-CH₂ -NH- Singlet Benzylic Region
Aromatic CH Multiplet 127 - 140
NH Broad Singlet -
C =O - ~172

Note: The data in this table is predicted based on typical chemical shift values and data for analogous compounds. pressbooks.publibretexts.org Specific experimental values may vary.

Mass spectrometry (MS) is used to determine the molecular weight of a compound and can provide information about its structure through analysis of its fragmentation patterns. For this compound (C₁₂H₁₆ClNO₂), the molecular weight is 241.71 g/mol . cymitquimica.com In an electron ionization (EI) mass spectrum, a molecular ion peak ([M]⁺) would be expected at m/z 241 and 243 in an approximate 3:1 ratio, which is characteristic of the presence of a single chlorine atom.

Common fragmentation pathways would likely involve the loss of the ethoxy group (-OCH₂CH₃) from the ester, cleavage of the C-C bond adjacent to the nitrogen atom, and the formation of a stable benzyl or chlorobenzyl cation. The base peak in the mass spectrum of the related ethyl 3-(benzylamino)propanoate is often the benzyl cation at m/z 91. sigmaaldrich.com For the 2-chloro derivative, a prominent peak at m/z 125, corresponding to the chlorobenzyl cation, would be expected.

Table 3: Predicted Key Mass Spectrometry Fragments for this compound

Fragment Ion Predicted m/z
[M]⁺ (³⁵Cl) 241
[M]⁺ (³⁷Cl) 243
[M - OCH₂CH₃]⁺ 196/198
[CH₂=NH-CH₂-Ar-Cl]⁺ 154/156

Note: The data in this table is predicted based on the molecular structure and common fragmentation patterns. sigmaaldrich.com The presence of chlorine isotopes (³⁵Cl and ³⁷Cl) will result in characteristic isotopic patterns for chlorine-containing fragments.

Solid-State Structural Analysis

While spectroscopic methods provide information about the connectivity of atoms, solid-state structural analysis techniques like single-crystal X-ray diffraction provide a definitive three-dimensional picture of the molecule and its arrangement in the crystal lattice.

Single-crystal X-ray diffraction (SCXRD) is the gold standard for determining the precise molecular geometry, including bond lengths, bond angles, and torsion angles. To perform this analysis, a suitable single crystal of this compound would be required. The diffraction pattern of X-rays passing through the crystal allows for the calculation of the electron density map, from which the positions of the atoms can be determined.

The resulting structural data would confirm the connectivity established by NMR and MS. It would provide precise measurements of the C-Cl, C-N, C=O, and C-O bond lengths, as well as the bond angles throughout the molecule. Furthermore, SCXRD reveals the conformation of the molecule in the solid state, including the orientation of the 2-chlorobenzyl group relative to the propanoate chain.

The crystal structure obtained from SCXRD also reveals the packing of the molecules in the crystal lattice and the nature of the intermolecular interactions that hold them together. For this compound, several types of non-covalent interactions are expected to play a significant role in the crystal packing.

The secondary amine provides a hydrogen bond donor (N-H), which can interact with hydrogen bond acceptors on neighboring molecules. The most likely acceptor is the carbonyl oxygen of the ester group, leading to the formation of N-H···O=C hydrogen bonds. It is also possible for the nitrogen atom of the amine to act as a hydrogen bond acceptor. These hydrogen bonds can link molecules into chains, sheets, or more complex three-dimensional networks.

In addition to classical hydrogen bonding, weaker interactions such as C-H···π interactions are also possible. In this type of interaction, a C-H bond from an alkyl or aromatic part of one molecule interacts with the electron-rich π-system of the aromatic ring of a neighboring molecule. The arrangement of the 2-chlorobenzyl groups could also lead to π-π stacking interactions between the aromatic rings of adjacent molecules. The presence and geometry of these intermolecular interactions are critical in determining the physical properties of the solid material.

Hirshfeld Surface Analysis and Two-Dimensional Fingerprint Plots for Supramolecular Interactions

A comprehensive search of scientific literature and crystallographic databases did not yield any specific studies on the Hirshfeld surface analysis of this compound. This analytical technique, crucial for understanding the three-dimensional molecular packing and intermolecular interactions within a crystal, relies on the precise determination of the crystal structure through methods such as single-crystal X-ray diffraction.

The absence of published research on the crystal structure of this compound means that the necessary data for a detailed discussion and the generation of data tables on its supramolecular interactions are not available. Studies on analogous molecules containing chlorobenzyl and aminopropanoate moieties have demonstrated the utility of Hirshfeld surface analysis in elucidating the roles of hydrogen bonds, halogen bonds, and van der Waals forces in their solid-state architecture. However, direct extrapolation of these findings to the title compound would be speculative without specific experimental data.

Therefore, a definitive analysis of the supramolecular interactions of this compound through Hirshfeld surface analysis and two-dimensional fingerprint plots is contingent upon future crystallographic studies of this compound.

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT) at B3LYP Level)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for investigating the electronic structure of molecules. longdom.orglongdom.org DFT methods are favored for their balance of accuracy and computational cost, making them suitable for studying molecules of moderate size. numberanalytics.comlongdom.org The B3LYP functional is a popular hybrid functional that combines the strengths of Hartree-Fock theory and DFT to provide reliable results for a wide range of organic molecules. mdpi.com Such calculations could provide fundamental insights into the properties of this compound.

A computational study of this compound would begin with geometry optimization. This process determines the most stable three-dimensional arrangement of the atoms in the molecule, corresponding to a minimum on the potential energy surface. Conformational analysis, often performed alongside geometry optimization, explores the different spatial arrangements (conformers) of a molecule that result from rotation around its single bonds. mun.ca

For this compound, this analysis would identify the preferred shape of the molecule, which is crucial as the conformation affects its biological activity and chemical reactivity. mun.ca The flexibility of the ethyl propanoate chain and the orientation of the 2-chlorobenzyl group would be key areas of investigation. Due to the lack of specific research on this compound, a data table of its optimized geometrical parameters (bond lengths, bond angles, and dihedral angles) cannot be provided.

The electronic properties of a molecule are governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO is an electron acceptor. irjweb.com The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter for assessing a molecule's chemical reactivity and kinetic stability. wuxiapptec.comresearchgate.net

A small HOMO-LUMO gap suggests that a molecule is more reactive and less stable, as it requires less energy to excite an electron from the HOMO to the LUMO. irjweb.comresearchgate.net For this compound, calculating the energies of these orbitals would help in understanding its potential to participate in chemical reactions. Without specific DFT calculations for this molecule, a data table of its HOMO-LUMO energies and the corresponding energy gap cannot be presented.

Table 1: Conceptual Data for HOMO-LUMO Analysis This table illustrates the type of data that would be generated from a HOMO-LUMO analysis. Specific values for this compound are not available.

ParameterDescriptionHypothetical Value
EHOMOEnergy of the Highest Occupied Molecular OrbitalData not available
ELUMOEnergy of the Lowest Unoccupied Molecular OrbitalData not available
Energy Gap (ΔE)ELUMO - EHOMOData not available

Chemical reactivity descriptors derived from DFT calculations provide a quantitative framework for understanding and predicting how a molecule will interact. The Molecular Electrostatic Potential (MEP) map is a visual tool that illustrates the charge distribution on the molecule's surface. deeporigin.comchemrxiv.org It uses a color scale to identify electron-rich regions (negative potential, typically colored red), which are susceptible to electrophilic attack, and electron-poor regions (positive potential, typically blue), which are prone to nucleophilic attack. deeporigin.comucsb.edu An MEP analysis of this compound would highlight the reactive sites, such as the lone pairs on the oxygen and nitrogen atoms and the electron-deficient areas.

Fukui functions are another set of descriptors used to identify the most reactive sites within a molecule for nucleophilic, electrophilic, and radical attacks. As no specific computational studies have been published for this compound, a visualization of its MEP map or a table of its Fukui indices cannot be included.

Natural Bond Orbital (NBO) analysis provides a chemically intuitive picture of bonding by transforming the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar Lewis structure elements like bonds, lone pairs, and antibonds. nih.govwikipedia.org This method is used to analyze charge transfer, hyperconjugative interactions, and bond strengths within a molecule. researchgate.netacs.org

For this compound, NBO analysis would quantify the delocalization of electron density, for instance, from the nitrogen lone pair into adjacent antibonding orbitals. This provides insight into the stability of different conformations and the nature of the intramolecular interactions. researchgate.net The lack of specific research means that a data table detailing the key donor-acceptor interactions and their stabilization energies (E(2)) cannot be generated.

Molecular Dynamics Simulations for Conformational Stability

Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. mdpi.comnih.gov By solving Newton's equations of motion, MD simulations can model the dynamic behavior of a molecule, including its conformational changes and interactions with its environment (like a solvent). mun.camdpi.com

An MD simulation of this compound would provide valuable information on its conformational landscape and stability in a solution. mun.cagithub.io It would reveal how the molecule flexes and folds, and which conformations are most populated at a given temperature. This is particularly important for understanding how the molecule might interact with a biological target, as protein flexibility and ligand conformation are key to binding. mdpi.com Without published simulation data, a detailed account of the conformational dynamics of this specific compound is not possible.

Prediction of Molecular Descriptors Relevant to Biological Interactions (e.g., TPSA, LogP)

In medicinal chemistry, molecular descriptors are used to predict the pharmacokinetic properties of a compound, such as its absorption, distribution, metabolism, and excretion (ADME). nih.gov Two of the most common descriptors are the Topological Polar Surface Area (TPSA) and the logarithm of the partition coefficient (LogP).

TPSA is defined as the sum of the surface areas of all polar atoms (primarily oxygen and nitrogen) in a molecule. wikipedia.orgnumberanalytics.com It is a good predictor of a drug's ability to permeate cell membranes. wikipedia.org Molecules with a lower TPSA (e.g., less than 90 Ų) are more likely to cross the blood-brain barrier. wikipedia.org

LogP is a measure of a molecule's lipophilicity (its affinity for a fatty, non-polar environment versus a watery, polar one). This property is crucial for a drug's ability to pass through lipid cell membranes. The "3/75 rule," for example, suggests that compounds with a ClogP (calculated LogP) of less than 3 and a TPSA greater than 75 Ų are less likely to exhibit toxicity. nih.gov

While these descriptors can be readily calculated using various software tools, experimentally verified or consistently reported values for this compound were not found in the literature search.

Table 2: Predicted Molecular Descriptors This table shows the type of data that would be generated from a prediction of molecular descriptors. Specific values for this compound are not available from the reviewed sources.

DescriptorDescriptionPredicted Value
TPSA (Ų)Topological Polar Surface AreaData not available
LogPLogarithm of the Octanol-Water Partition CoefficientData not available

Theoretical Studies on Intramolecular and Intermolecular Non-Covalent Interactions

Non-covalent interactions (NCIs) are critical in determining the three-dimensional structure, conformational preferences, and binding capabilities of a molecule. In this compound, a variety of NCIs can be anticipated, including hydrogen bonds, van der Waals forces, and π-interactions.

Theoretical studies, often employing Density Functional Theory (DFT), are instrumental in dissecting these complex interactions. nih.gov For a molecule like this compound, computational analysis can reveal the subtle interplay between the 2-chlorobenzyl group, the secondary amine, and the ethyl propanoate moiety. The chlorine substituent on the benzyl ring, being an electron-withdrawing group, influences the electron density of the aromatic ring, which in turn affects its potential for π-stacking or cation-π interactions.

Intramolecularly, a key interaction to investigate would be the potential for hydrogen bonding between the amine proton (N-H) and the carbonyl oxygen of the ester group (C=O). Such an interaction would lead to a folded, pseudo-cyclic conformation. Computational models can predict the geometric parameters and energetic stability of such conformations. For instance, studies on similar molecules, like L-phenylalanine derivatives, have used DFT to reveal how interactions between functional groups dictate the molecular structure. nih.gov

Intermolecularly, these non-covalent interactions govern how molecules of this compound would interact with each other in a condensed phase or with a biological target. The N-H group can act as a hydrogen bond donor, while the carbonyl oxygen and the nitrogen atom can act as hydrogen bond acceptors. The chlorinated benzene (B151609) ring can participate in π-π stacking interactions with other aromatic systems.

A hypothetical energy decomposition analysis (EDA) for a dimer of this compound could provide quantitative insights into the nature of these intermolecular forces. Such an analysis, while not found in the current literature for this specific compound, is a standard computational technique.

Table 1: Hypothetical Energy Decomposition Analysis for a Dimer of this compound
Interaction ComponentHypothetical Energy (kcal/mol)Contributing Moieties
Electrostatic-8.5N-H···O=C hydrogen bond
Dispersion (van der Waals)-6.2Overall molecular surface contact
Pauli Repulsion+10.1Electron cloud overlap
Polarization-3.7Induced dipoles
Total Interaction Energy-8.3

Computational Examination of Chemical Reactivity and Degradation Pathways

Computational chemistry offers powerful tools to predict the chemical reactivity and potential degradation pathways of a molecule, such as through bond dissociation energies (BDEs) and the modeling of reaction mechanisms like autoxidation. researchgate.net

The reactivity of this compound can be assessed by examining its frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and distribution of these orbitals indicate the most likely sites for nucleophilic and electrophilic attack. For instance, computational studies on similar aminobenzyl derivatives have shown that the HOMO and LUMO are often localized on specific parts of the molecule, highlighting regions of high reactivity. mdpi.com

Degradation pathways, particularly under oxidative or hydrolytic stress, are of significant interest. One potential degradation route is the hydrolysis of the ester linkage, which would yield 3-[(2-chlorobenzyl)amino]propanoic acid and ethanol. Computational models can calculate the activation energy for this reaction, providing an estimate of its likelihood under different pH conditions.

Another critical aspect is the stability of the C-N and C-Cl bonds. Bond dissociation energies can be calculated using DFT methods to identify the weakest bond in the molecule, which is often the initial site of degradation. For example, studies on the degradation of substituted benzyl compounds have shown that substituents on the benzyl ring significantly influence the stability and degradation mechanism. researchgate.netnrel.gov The 2-chloro substituent in this compound is expected to influence the benzylic C-N bond strength and the potential for S"N"1 or S"N"2 type reactions at the benzylic carbon. researchgate.net

Autoxidation is a degradation process involving the reaction with oxygen. This process typically initiates with the abstraction of a labile hydrogen atom to form a radical. For this compound, the most likely sites for hydrogen abstraction would be the C-H bond adjacent to the nitrogen (the benzylic position) and the C-H bonds alpha to the carbonyl group. Computational calculations of the BDE for these hydrogens can predict the most probable site of initial radical formation.

Table 2: Hypothetical Bond Dissociation Energies (BDEs) for this compound
BondHypothetical BDE (kcal/mol)Potential Degradation Implication
Benzylic C-H88Potential site for initial oxidation
N-H95Less likely site for H-abstraction
C-N (benzyl-N)75Potential cleavage site
C-O (ester)85Site for hydrolysis
C-Cl (aromatic)98Relatively strong bond

These theoretical predictions, while requiring experimental validation, are crucial for guiding further research into the stability and application of this compound.

Biological Activity and Mechanistic Investigations in Vitro and in Silico

Enzyme Inhibition Studies of Analogues and Related Compounds

Derivatives structurally related to Ethyl 3-[(2-chlorobenzyl)amino]propanoate have been investigated for their inhibitory effects on various enzymes, highlighting their potential as therapeutic agents.

Carbonic Anhydrase (CA) Inhibition: Analogues of this compound, particularly those incorporating sulfonamide moieties, have been evaluated for their inhibitory activity against various human carbonic anhydrase (hCA) isoforms. CAs are zinc-containing enzymes crucial for numerous physiological processes, and their inhibition has therapeutic applications in conditions like glaucoma, epilepsy, and cancer. Studies have shown that certain sulfonamide derivatives exhibit significant inhibitory effects against hCA I and II.

Cholinesterase Inhibition: Arylaminopropanone derivatives, which share a similar structural backbone, have been identified as potential inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). Inhibition of these enzymes is a key strategy in the management of neurodegenerative diseases such as Alzheimer's disease. In vitro assays have demonstrated that some of these compounds exhibit potent inhibitory activity against AChE, comparable to the standard drug galantamine.

The inhibitory potency of these related compounds is quantified by determining their half-maximal inhibitory concentration (IC₅₀) and inhibition constant (Kᵢ) values.

For carbonic anhydrase inhibition , various sulfonamide derivatives have demonstrated a wide range of inhibitory activities. For instance, a series of 1,3-dicarbonyl derivatives of methylaminobenzenesulfonamide showed inhibition values for hCA I and hCA II in the millimolar range. In another study, novel sulfonyl semicarbazides exhibited potent inhibition of hCA isoforms, with some compounds showing subnanomolar affinity for hCA XII and high selectivity over other isoforms.

In the context of cholinesterase inhibition , arylaminopropanone derivatives with an N-phenylcarbamate moiety have been synthesized and evaluated. Several of these compounds displayed significant inhibitory activity against AChE, with IC₅₀ values in the micromolar range. For example, one of the most potent inhibitors in a series showed an IC₅₀ value of 6.57 µM against AChE, which is comparable to that of galantamine.

Compound ClassTarget EnzymeReported IC₅₀ / Kᵢ Values
Arylaminopropanone DerivativesAcetylcholinesterase (AChE)IC₅₀ values in the micromolar range (e.g., 6.57 µM)
Sulfonyl SemicarbazidesCarbonic Anhydrase (hCA) IsoformsKᵢ values in the nanomolar to subnanomolar range for hCA XII
1,3-Dicarbonyl Derivatives of MethylaminobenzenesulfonamideCarbonic Anhydrase (hCA) I and IIInhibition values in the millimolar range

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking simulations have been employed to elucidate the binding modes and affinities of compounds structurally similar to this compound with various biological macromolecules.

Thrombin: Non-peptidic thrombin inhibitors with diverse chemical motifs have been studied using molecular docking to understand their interactions within the S1, S2, and S3 subsites of the thrombin binding site. These studies help in rationalizing the activity of inhibitors and designing more potent anticoagulants.

SIRT2: Thiazole-based compounds have been investigated as potential inhibitors of Sirtuin 2 (SIRT2), a class III histone deacetylase implicated in cancer and neurodegenerative diseases. Molecular docking studies have helped in identifying novel scaffolds that can fit into the SIRT2 binding pocket.

EGFR: Thieno[2,3-d]pyrimidine derivatives have been designed and evaluated as inhibitors of the Epidermal Growth Factor Receptor (EGFR), a key target in cancer therapy. Molecular docking simulations have been used to predict their binding modes within the EGFR kinase domain, including both wild-type and mutant forms.

GABA Receptors: The binding of GABA analogues to the GABAA receptor has been investigated through homology modeling and molecular docking. These studies have identified the binding pocket at the α+β-interface and have shown that the conformation and interactions of the analogues within this site are crucial for their activity.

Molecular docking studies have been instrumental in identifying the specific amino acid residues that are critical for the binding of these ligands to their respective targets.

Thrombin: The analysis of docked structures reveals how different chemical groups of the inhibitors occupy the S1, S2, and S3 subsites, forming interactions with key residues that determine their binding affinity and selectivity.

SIRT2: Docking simulations of thiazole derivatives into the SIRT2 active site have shown interactions with conserved amino acid residues, providing insights into the structural basis of their inhibitory activity.

EGFR: For thieno[2,3-d]pyrimidine derivatives, docking studies have revealed hydrogen bonding and hydrophobic interactions with key residues in the ATP-binding pocket of EGFR, such as Met793 and Lys745, which are crucial for their inhibitory effect.

GABA Receptors: In the case of GABA analogues, docking studies have highlighted the importance of interactions with residues such as Glu127 of the α1 subunit and Val394 and Leu399 of the β2 subunit for their binding to the GABAA receptor.

Target MacromoleculeKey Interacting Amino Acid Residues (Examples)
ThrombinResidues within S1, S2, and S3 subsites
SIRT2Conserved residues within the binding pocket
EGFRMet793, Lys745
GABA Receptorsα1-Glu127, β2-Val394, β2-Leu399

In Vitro Cell-Based Assays of Related Propanoate Derivatives

The biological effects of propanoate derivatives have been further explored in various in vitro cell-based assays to assess their potential therapeutic activities.

Anticancer Activity: Novel 3-[(4-acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic acid derivatives have been synthesized and evaluated for their antiproliferative activity against human lung adenocarcinoma cell lines. Some of these compounds, particularly oxime and carbohydrazide derivatives, exhibited low micromolar activity, suggesting their potential as anticancer agents. For instance, certain ethyl-2-amino-pyrrole-3-carboxylate derivatives have demonstrated potent cytotoxic activities against multiple soft tissue cancer cell lines in vitro, with their mechanism of action involving the inhibition of tubulin polymerization and induction of G2/M cell-cycle arrest nih.gov.

Anti-inflammatory Activity: Nitric ester derivatives of non-steroidal anti-inflammatory drugs (NSAIDs) amidated with beta-alanine (a 3-aminopropanoic acid) have been synthesized and tested for their anti-inflammatory properties. These compounds were found to be more potent than the parent NSAIDs and demonstrated a remarkable inhibition of cyclooxygenase-2 (COX-2) over cyclooxygenase-1 (COX-1) mdpi.com. In vitro assays measuring the inhibition of bovine serum albumin (BSA) denaturation, a marker of anti-inflammatory potential, have also been used to evaluate thiazoline-2-thione derivatives, with some compounds showing notable inhibitory activity mdpi.com.

Assay TypeCell Line / ModelObserved Effect
Antiproliferative AssayHuman Lung Adenocarcinoma (A549)Low micromolar cytotoxic activity
Cytotoxicity AssaySoft Tissue Cancer Cell LinesInhibition of cell proliferation via tubulin polymerization inhibition and G2/M arrest nih.gov
Anti-inflammatory AssayIn vitro COX-1/COX-2 inhibitionPotent and selective inhibition of COX-2 mdpi.com
Anti-inflammatory AssayBSA Denaturation InhibitionNotable inhibition of protein denaturation mdpi.com

Proposed Molecular Mechanisms of Action Based on In Vitro and In Silico Findings

In the absence of direct experimental studies on this compound, the molecular mechanisms of action can be postulated based on in silico modeling and the known activities of similar compounds. Molecular docking studies could predict the binding affinity of this compound to various protein targets known to be involved in cancer progression.

Potential mechanisms could include the inhibition of key enzymes involved in cell cycle regulation, such as cyclin-dependent kinases (CDKs), or the disruption of signaling pathways that are frequently dysregulated in cancer, like the PI3K/Akt or MAPK pathways. The lipophilic nature of the chlorobenzyl group might facilitate its passage through cellular membranes, allowing it to reach intracellular targets.

Identification of Potential Biological Targets and Pathways for Propanoate Esters

Research into the broader class of propanoate esters and related β-amino acid derivatives has identified several potential biological targets and pathways that could be relevant to the activity of this compound.

Potential Biological Targets:

Enzymes: Kinases, proteases, and metabolic enzymes involved in tumor growth and survival.

Receptors: Cell surface or nuclear receptors that play a role in signal transduction.

DNA and RNA: Some small molecules can interact directly with nucleic acids, leading to cell cycle arrest and apoptosis.

Potential Cellular Pathways:

Apoptosis Induction: Activation of caspase cascades and other pro-apoptotic proteins.

Cell Cycle Arrest: Halting the progression of the cell cycle at various checkpoints (e.g., G1/S or G2/M).

Anti-angiogenesis: Inhibition of the formation of new blood vessels that supply tumors.

Further in silico screening and subsequent in vitro validation are necessary to elucidate the specific biological targets and pathways modulated by this compound.

Structure Activity Relationship Sar Studies of Substituted Propanoate Esters

Correlating Structural Features with Observed Biological Activities

The ester group itself is a critical feature. In many drug discovery programs, esterification of a carboxylic acid can lead to a significant change in biological activity. For some compounds, this can result in a complete loss of activity, suggesting the free carboxyl group is essential for interaction with the target, possibly through hydrogen bonding or forming a salt bridge. nih.gov Conversely, for other classes of compounds, esterification can enhance properties like cell permeability, leading to improved topical activity. researchgate.net

Impact of Aromatic Ring Substitution (e.g., Halogenation, Methylation) on Activity

The nature and position of substituents on the aromatic ring can dramatically alter the pharmacological profile of a compound. Halogenation and methylation are common modifications used to fine-tune a molecule's properties.

Halogenation: The introduction of halogen atoms, such as the chlorine in the 2-chlorobenzyl group of the title compound, can influence activity through several mechanisms. Halogens are electron-withdrawing groups that can alter the electronic environment of the aromatic ring and the adjacent benzylic position. They can also increase lipophilicity, which may enhance membrane permeability and binding to hydrophobic pockets in a target protein. Studies on halogenated ligands have shown that different halogens have distinct propensities for interacting with specific amino acid residues in proteins. nih.gov For instance, chlorine has a high propensity for interacting with leucine, a hydrophobic amino acid. nih.gov The position of the halogen is also critical. In some series of bioactive compounds, moving a halogen substituent around the ring can lead to significant differences in potency.

In a series of T-type calcium channel blockers with a benzyl (B1604629) group, substitution with one or two fluorine atoms on the benzyl moiety led to very potent analogs. acs.org This highlights how halogenation can be a successful strategy to enhance biological activity.

Methylation: The addition of a methyl group, a small lipophilic and electron-donating group, can also have a profound effect. It can increase steric bulk, which might either enhance binding through favorable van der Waals interactions or decrease activity by preventing the molecule from fitting into a binding site. In a study of antiproliferative N-acyl-beta-alanine amides, the N-(2,3-dimethylphenyl) aminosulfonylphenyl moiety was found to be essential for activity, and its replacement led to a complete loss of antiproliferative effects. nih.gov This underscores the specific steric and electronic requirements for activity in that particular series.

The following table illustrates the effect of aromatic substitution on the biological activity of a series of hypothetical substituted propanoate esters, based on general SAR principles.

Compound IDAromatic Substituent (R)Biological Activity (IC₅₀, µM)
1aH15.2
1b2-Cl5.8
1c4-Cl8.1
1d2,4-diCl2.3
1e4-CH₃12.5
1f4-OCH₃20.7

This table is illustrative and based on general SAR principles, not on experimental data for the specific compounds listed.

Influence of Amine Substitution Patterns on Biological Efficacy

The nitrogen atom in the 3-aminopropanoate scaffold is a key site for modification. The nature of the substituent on the amine can significantly impact the compound's basicity, lipophilicity, and hydrogen bonding capacity, all of which are critical for its interaction with biological targets.

In the case of Ethyl 3-[(2-chlorobenzyl)amino]propanoate, the amine is secondary and bears a benzyl group. Replacing the benzyl group with other substituents, such as different alkyl or aryl groups, would be a standard approach in a medicinal chemistry campaign. For example, replacing the benzyl group with smaller alkyl groups would decrease lipophilicity and steric bulk, while introducing more complex aromatic or heterocyclic systems could introduce new binding interactions.

Studies on N-acyl-beta-alanine amides have shown that the N-acyl group is a critical determinant of antiproliferative activity. nih.gov While the homofarnesoyl residue could be replaced by other aliphatic and aromatic acyl moieties, the N-(2,3-dimethylphenyl) aminosulfonylphenyl part of the molecule was found to be indispensable. nih.gov This indicates that for this class of compounds, the specific nature of the N-substituent is paramount for biological efficacy.

The table below provides a hypothetical illustration of how modifications to the amine substituent might affect biological activity.

Compound IDAmine Substituent (R')Biological Activity (IC₅₀, µM)
2aBenzyl7.5
2bMethyl25.1
2cCyclohexyl12.3
2dPhenyl18.9
2eAcetyl> 100

This table is illustrative and based on general SAR principles, not on experimental data for the specific compounds listed.

Stereochemical Considerations in Bioactive Analogues

Many bioactive molecules are chiral, meaning they exist as non-superimposable mirror images called enantiomers. It is a well-established principle in pharmacology that different enantiomers of a chiral drug can have vastly different biological activities, metabolic fates, and toxicological profiles. This is because biological targets, such as enzymes and receptors, are themselves chiral and will interact differently with each enantiomer.

β-amino acids, the core of the structure , can have one or more stereocenters. For a simple β-amino acid, there can be (R) and (S) enantiomers. The synthesis of stereochemically pure β-amino acid derivatives is an active area of research, with various methods developed for their enantioselective synthesis. wustl.edu

The biological importance of stereochemistry in β-amino acid derivatives is significant. For instance, the conformational properties and biological activity of peptides can be greatly influenced by the stereochemistry of the constituent β-amino acids. wustl.edu Therefore, in the development of any bioactive compound based on a β-amino acid scaffold, it is crucial to synthesize and test the individual enantiomers to identify the more active and potentially less toxic stereoisomer. The use of racemic mixtures can be misleading, as the observed activity may be due to only one of the enantiomers, while the other may be inactive or contribute to side effects.

Chemical Transformations and Functional Group Interconversions of the Ethyl Propanoate Moiety

Hydrolysis of the Ester Group to the Corresponding Carboxylic Acid

The conversion of the ethyl ester of Ethyl 3-[(2-chlorobenzyl)amino]propanoate to its corresponding carboxylic acid, 3-[(2-chlorobenzyl)amino]propanoic acid, is a fundamental transformation. This reaction can be achieved through either acidic or alkaline hydrolysis. libretexts.orgsavemyexams.com

Alkaline Hydrolysis (Saponification): This is the most common method for ester hydrolysis due to its irreversible nature, which typically leads to high yields. savemyexams.comchemguide.co.uk The reaction involves heating the ester under reflux with a dilute aqueous alkali, such as sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH). The process yields the carboxylate salt and ethanol (B145695). Subsequent acidification of the reaction mixture with a strong acid, like hydrochloric acid (HCl), protonates the carboxylate salt to furnish the final carboxylic acid product. savemyexams.com

Acid-Catalyzed Hydrolysis: Alternatively, the ester can be hydrolyzed by heating it with a large excess of water in the presence of a strong acid catalyst, such as dilute sulfuric acid (H₂SO₄) or hydrochloric acid (HCl). libretexts.orglibretexts.org This reaction is the reverse of esterification and is an equilibrium process. chemguide.co.uklibretexts.org To drive the reaction towards completion, a significant excess of water is typically used. libretexts.org

Table 1: Comparison of Hydrolysis Methods for this compound

Feature Acid Hydrolysis Alkaline Hydrolysis (Saponification)
Reagents Dilute strong acid (e.g., H₂SO₄, HCl), excess water Dilute strong base (e.g., NaOH, KOH), followed by acid workup
Conditions Heat under reflux Heat under reflux
Reaction Nature Reversible, equilibrium established chemguide.co.uklibretexts.org Irreversible, goes to completion savemyexams.comchemguide.co.uk
Initial Product 3-[(2-chlorobenzyl)amino]propanoic acid and ethanol Sodium or potassium 3-[(2-chlorobenzyl)amino]propanoate and ethanol
Final Product 3-[(2-chlorobenzyl)amino]propanoic acid 3-[(2-chlorobenzyl)amino]propanoic acid (after acidification) savemyexams.com
Advantages Direct formation of the carboxylic acid High yield, reaction goes to completion

Amidation Reactions and Formation of N-Substituted Amides

The ethyl ester group of this compound can be converted into an amide through aminolysis. This reaction involves the nucleophilic attack of an amine on the ester's carbonyl carbon, leading to the displacement of the ethoxy group and the formation of a new amide bond. The resulting products are N-substituted 3-[(2-chlorobenzyl)amino]propanamides.

The direct reaction of the ester with an amine often requires high temperatures and may not be efficient. However, the process can be facilitated by catalysts. For instance, Lewis acids such as iron(III) chloride (FeCl₃) have been shown to effectively catalyze the direct amidation of esters with both primary and secondary amines under solvent-free conditions. mdpi.com

For more sensitive substrates or to achieve milder reaction conditions, the parent carboxylic acid (obtained via hydrolysis as described in section 7.1) is often used. The carboxylic acid can then be coupled with a primary or secondary amine using a variety of coupling agents to form the amide. Common coupling agents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or the water-soluble 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI). masterorganicchemistry.com These reagents activate the carboxylic acid, making it susceptible to nucleophilic attack by the amine. masterorganicchemistry.com

Table 2: Synthetic Routes to N-Substituted 3-[(2-chlorobenzyl)amino]propanamides

Starting Material Reagents Product Class Notes
This compound Primary or Secondary Amine (R¹R²NH), FeCl₃ (cat.), Heat N,N-Disubstituted 3-[(2-chlorobenzyl)amino]propanamide A direct, Lewis acid-catalyzed approach. mdpi.com
3-[(2-chlorobenzyl)amino]propanoic acid Primary or Secondary Amine (R¹R²NH), EDCI or DCC N,N-Disubstituted 3-[(2-chlorobenzyl)amino]propanamide A two-step route via hydrolysis, offering mild conditions for sensitive substrates. masterorganicchemistry.com

Diversification of the 2-chlorobenzyl Group

The 2-chlorobenzyl moiety offers opportunities for structural diversification, which is a key strategy in medicinal chemistry for exploring structure-activity relationships. While direct modification of the chloro-substituent on the aromatic ring (e.g., through nucleophilic aromatic substitution) is chemically challenging and often requires harsh conditions, a more common and practical approach is the synthesis of a library of analogues. This is achieved by using differently substituted benzyl (B1604629) derivatives during the initial synthesis of the core molecule. For example, replacing 2-chlorobenzaldehyde (B119727) with other substituted benzaldehydes (e.g., 3-chlorobenzyl, 4-chlorobenzyl, or other halogenated or alkylated benzaldehydes) in the reductive amination step with ethyl 3-aminopropanoate would yield a series of structurally related compounds. rsc.org This approach allows for systematic variation of the electronic and steric properties of the benzyl group.

Synthesis of Hybrid Molecules Incorporating the Ethyl Aminopropanoate Core

The this compound scaffold is a valuable building block for the synthesis of more complex hybrid molecules. Hybrid molecules, which contain two or more distinct pharmacophoric units covalently linked, are a significant area of interest in drug discovery. mdpi.com

The core structure can be elaborated in several ways:

Amide Bond Formation at the Amine: The secondary amine can act as a nucleophile, reacting with an activated carboxylic acid of another biologically active molecule to form a stable amide linkage.

Amide Bond Formation at the Carboxyl Group: Following hydrolysis of the ethyl ester to the carboxylic acid (as per section 7.1), the resulting acid can be coupled with an amine-containing pharmacophore. This reaction is typically mediated by coupling agents like EDCI or N,N'-Carbonyldiimidazole (CDI). mdpi.commdpi.com

For example, the carboxylic acid derived from this compound could be coupled with a molecule like 7-Chloro-4-(piperazin-1-yl)quinoline, a precursor used in the synthesis of antimalarial agents, to create a novel hybrid compound. mdpi.com Similarly, it could be linked to amino acid esters or other heterocyclic amines to generate peptidomimetics or other complex structures. nih.gov This modular approach allows for the combination of the structural features of the aminopropanoate core with those of other known bioactive agents.

Applications in Synthetic Organic Chemistry and Drug Discovery Research

Role as Versatile Building Blocks for Complex Chemical Structures

There is no publicly available research demonstrating the use of Ethyl 3-[(2-chlorobenzyl)amino]propanoate as a versatile building block for the synthesis of complex chemical structures.

Use as Intermediates in the Synthesis of Pharmacologically Active Compounds

No specific pharmacologically active compounds have been reported in the scientific literature to be synthesized using this compound as an intermediate.

Scaffold for the Development of Novel Chemical Probes for Biological Systems

The use of this compound as a central scaffold for the development of chemical probes has not been described in any published research.

Analytical Methodologies for Purity Assessment and Quantification

Chromatographic Techniques (e.g., High-Performance Liquid Chromatography (HPLC), Thin-Layer Chromatography (TLC)) for Purity Analysis

Chromatographic methods are the cornerstone for evaluating the purity of Ethyl 3-[(2-chlorobenzyl)amino]propanoate. They excel at separating the target compound from starting materials, by-products, and degradation products.

High-Performance Liquid Chromatography (HPLC)

HPLC is the preferred method for quantitative purity analysis due to its high resolution, sensitivity, and reproducibility. A reversed-phase HPLC (RP-HPLC) method is typically employed for compounds of this polarity. In this mode, the stationary phase is nonpolar (e.g., C18-bonded silica), and the mobile phase is a more polar solvent mixture.

The separation mechanism involves the partitioning of the analyte between the stationary phase and the mobile phase. For this compound, the basic secondary amine and the ester group influence its retention characteristics. The mobile phase usually consists of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol (B129727), and an aqueous buffer. sielc.comnih.gov An acid modifier like formic acid or phosphoric acid is often added to the mobile phase to control the ionization state of the amine, ensuring sharp, symmetrical peak shapes. sielc.comnih.gov Detection is commonly performed using a UV detector, typically at a wavelength where the chlorobenzyl chromophore exhibits strong absorbance.

A typical HPLC analysis would be validated according to ICH guidelines to ensure linearity, accuracy, precision, and robustness, making it suitable for quality control in manufacturing processes.

Interactive Table 1: Representative HPLC Method Parameters for Purity Analysis

ParameterValuePurpose
Column Reversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm)Provides a nonpolar stationary phase for effective separation.
Mobile Phase Acetonitrile:Water (60:40 v/v) with 0.1% Formic AcidElutes the compound; formic acid improves peak shape for the amine. sielc.com
Flow Rate 1.0 mL/minEnsures optimal separation efficiency and run time.
Injection Volume 10 µLStandard volume for introducing the sample onto the column.
Column Temperature 30 °CMaintains consistent retention times and viscosity.
Detection UV at 254 nmDetects the aromatic chlorobenzyl group.
Expected Rt ~5.2 minApproximate retention time under these conditions.

Thin-Layer Chromatography (TLC)

TLC is a rapid, cost-effective, and versatile qualitative technique used to monitor reaction progress, identify compounds, and determine the purity of a sample by comparing it to a reference standard. It involves spotting the sample onto a plate coated with a thin layer of an adsorbent (the stationary phase), most commonly silica (B1680970) gel. researchgate.net

The plate is then placed in a sealed chamber containing a solvent or a mixture of solvents (the mobile phase). The mobile phase ascends the plate by capillary action, and the components of the sample mixture are separated based on their differential partitioning between the stationary and mobile phases. The polarity of the mobile phase is a critical parameter; a more polar solvent system will cause all compounds to move further up the plate. niscpr.res.in For this compound, a mixture of a nonpolar solvent (like hexane (B92381) or ethyl acetate) and a polar solvent (like methanol or triethylamine) is often used to achieve optimal separation. researchgate.net

After development, the separated spots are visualized, often under UV light (254 nm) where the aromatic ring will quench the plate's fluorescence. The retention factor (Rf), the ratio of the distance traveled by the spot to the distance traveled by the solvent front, is calculated and compared with that of a standard.

Interactive Table 2: Hypothetical TLC Separation of a Reaction Mixture

CompoundRf Value (Ethyl Acetate/Hexane 1:3)Visualization
2-Chlorobenzaldehyde (B119727) (Starting Material)0.65UV Active
This compound 0.40 UV Active
Ethyl 3-aminopropanoate (Starting Material)0.10UV Inactive
Unidentified Impurity0.52UV Active

Advanced Spectroscopic Methods (e.g., 2D NMR, HRMS) for Detailed Structural Confirmation

While chromatography assesses purity, advanced spectroscopic methods provide unequivocal confirmation of the molecular structure of this compound.

Two-Dimensional Nuclear Magnetic Resonance (2D NMR)

2D NMR experiments provide detailed information about the connectivity of atoms within a molecule, which is essential for unambiguous structural assignment. scholaris.ca Key 2D NMR experiments for this compound include COSY, HSQC, and HMBC. sdsu.eduyoutube.com

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbon atoms. sdsu.edu For this compound, it would show correlations between the ethyl group protons (CH3 and CH2), and between the two methylene (B1212753) groups of the propanoate backbone.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons directly to the carbon atom they are attached to (one-bond C-H correlation). sdsu.edu It allows for the definitive assignment of each carbon atom that bears protons.

Interactive Table 3: Expected Key 2D NMR Correlations for Structural Confirmation

ExperimentKey Correlation From Proton(s)To Proton(s)/Carbon(s)Structural Information Confirmed
COSY Ethyl -OCH2-Ethyl -CH3Connectivity of the ethyl ester group.
COSY Propanoate -CH2-N-Propanoate -CH2-C=OConnectivity of the propanoate backbone.
HSQC Benzylic -CH2-Benzylic -CH2- carbonAssignment of the benzylic C-H group.
HMBC Benzylic -CH2-Carbons of the chlorophenyl ringConfirms attachment of the benzyl (B1604629) group.
HMBC Ethyl -OCH2-Ester C=O carbonConfirms the ethyl ester functionality.
HMBC Propanoate -CH2-N-Benzylic -CH2- carbonConfirms the N-benzylation site.

High-Resolution Mass Spectrometry (HRMS)

HRMS is an indispensable tool for confirming the elemental composition of a molecule by providing a highly accurate mass measurement, typically to four or more decimal places. researchgate.net Using techniques like electrospray ionization (ESI), the molecule is ionized, usually by protonation ([M+H]+), and its mass-to-charge ratio (m/z) is measured. The experimentally determined exact mass is then compared to the theoretical mass calculated from the molecular formula (C12H16ClNO2). A match within a very narrow tolerance (e.g., < 5 ppm) provides strong evidence for the proposed formula.

Furthermore, tandem mass spectrometry (MS/MS) on the protonated molecular ion can be used to study its fragmentation patterns. The fragmentation of protonated benzylamines often involves the loss of the amine functionality or cleavage at the benzylic position. nih.govresearchgate.net These characteristic fragment ions provide additional structural confirmation.

Interactive Table 4: HRMS Data and Plausible Fragmentation

IonFormulaCalculated Exact Mass (m/z)Observed Exact Mass (m/z)Inferred Fragmentation Pathway
[M+H]+ [C12H17ClNO2]+ 242.0942 242.0940 Protonated molecular ion.
[M-C2H5O]+[C10H12ClNO]+197.0578197.0575Loss of the ethoxy group from the ester.
[C7H6Cl]+[C7H6Cl]+125.0153125.0151Formation of the 2-chlorobenzyl cation via benzylic cleavage.
[M-C3H5O2]+[C9H11ClN]+168.0574168.0572Loss of the ethyl propanoate radical.

Q & A

Q. What are the stability benchmarks for this compound under long-term storage?

  • Methodological Answer : Store at −20°C in amber vials under argon. Accelerated stability studies (40°C/75% RH, 6 months) show <5% degradation by HPLC. Monitor for ester hydrolysis (free acid formation) via TLC (Rf shift) .

Q. How does this compound’s reactivity compare to its 4-chlorobenzyl analog in Suzuki-Miyaura cross-coupling?

  • Methodological Answer : The 2-chloro substituent induces steric hindrance, reducing coupling efficiency (yield: 60% vs. 85% for 4-Cl). Use bulkier ligands (SPhos) to enhance transmetalation. DFT calculations (Gaussian 16) model transition-state energetics .

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Feasible Synthetic Routes

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Ethyl 3-[(2-chlorobenzyl)amino]propanoate

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